molecular formula C11H13N3O2 B15215743 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- CAS No. 53442-56-1

1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-

Cat. No.: B15215743
CAS No.: 53442-56-1
M. Wt: 219.24 g/mol
InChI Key: VUBRPJZEDRNOTH-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- is a substituted phthalazinone derivative characterized by a 3-hydroxypropylamino group at the 4-position of the heterocyclic core. This compound is synthesized via palladium-catalyzed amination of brominated phthalazinone precursors, as demonstrated in recent methodologies . The 3-hydroxypropyl substituent introduces both hydrophilic (hydroxyl group) and flexible alkyl chain properties, which influence its solubility, coordination capabilities, and biological activity. High purity (97%) has been reported for this compound, underscoring its applicability in pharmaceutical research .

Properties

CAS No.

53442-56-1

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-(3-hydroxypropylamino)-2H-phthalazin-1-one

InChI

InChI=1S/C11H13N3O2/c15-7-3-6-12-10-8-4-1-2-5-9(8)11(16)14-13-10/h1-2,4-5,15H,3,6-7H2,(H,12,13)(H,14,16)

InChI Key

VUBRPJZEDRNOTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=C2NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 3-chloropropanol in the presence of a base to introduce the 3-hydroxypropylamino group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

While the search results do not provide extensive details specifically on case studies or comprehensive data tables for the applications of "1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-," they do offer some information regarding its properties, synthesis, and potential uses.

Basic Information
1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- has the molecular formula C11H13N3O2C_{11}H_{13}N_{3}O_{2} and a molecular weight of 219.24 g/mol . It is also identified by the CAS number 53442-56-1 . Synonyms include 4-[(3-Hydroxypropyl)amino]-1(2H)-phthalazinone and 4-((3-Hydroxypropyl)amino)phthalazin-1(2H)-one .

Synthesis
Amino- and polyaminophthalazinones can be synthesized through palladium-catalyzed amination of 4-bromophthalazinones .

Potential Applications

  • Anticancer Activity Some amino derivatives of phthalazinone have demonstrated interesting anticancer activities in biological screenings on HT-29 and PC-3 cell lines, as well as on the L-929 cell line .
  • Antimicrobial Agents Phthalazines and phthalazine hybrids have been explored as antimicrobial agents .
  • PARP Inhibitors Certain phthalazinone compounds exhibit anti-cancer activity as poly(ADP-ribose) polymerase (PARP) inhibitors .
  • Treatment of MTAP-deleted cancers The PRMT5- MTA complex has emerged as a drug target for the treatment of MTAP-deleted cancers .

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, ultimately resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The 3-hydroxypropylamino group distinguishes this compound from analogues with varied substituents. Key comparisons include:

Table 1: Comparison of Substituent Effects
Compound (Substituent at 4-position) Physical State Key Properties Biological Activity
4-[(3-Hydroxypropyl)amino]- Solid High solubility (polar hydroxyl), logP ~1.2* Anticancer (Cu(II) coordination)
4-(4-Chlorobenzyl)-6-formyl-2-methyl Oil Lipophilic (logP ~3.5*), IR: 1704 cm⁻¹ (C=O) Antibacterial
4-(4-Methoxyphenyl) Solid Electron-donating methoxy; reactive with nucleophiles N/A (reactivity studies)
PARP Inhibitor (cyclopropylcarbonyl piperazinyl) Solid Bulky substituent; targets PARP enzymes Anticancer (PARP inhibition)
4-((5-Mercapto-triazolyl)methyl) White powder Thiol group enhances redox activity Enzyme inhibition potential

*Estimated based on substituent contributions.

  • Solubility and logP : The hydroxypropyl group imparts higher aqueous solubility compared to chlorobenzyl () or methoxyphenyl () analogues, which are more lipophilic. This property may enhance bioavailability in drug delivery .
  • Coordination Chemistry: Unlike the mercapto-triazolyl derivative (), the hydroxypropylamino group facilitates stable Cu(II) coordination, critical for anticancer mechanisms .

Reactivity and Stability

  • The hydroxypropyl group enhances hydrogen bonding, improving stability in polar solvents. In contrast, methoxyphenyl analogues () undergo nucleophilic attacks due to electron-rich aromatic systems .
  • Thiol-containing derivatives () may exhibit redox sensitivity, limiting their utility in oxidative environments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(3-hydroxypropyl)amino]-1(2H)-phthalazinone, and what are their limitations?

  • Methodological Answer : The synthesis typically involves bromination of phthalazin-1(2H)-one followed by nucleophilic substitution with 3-hydroxypropylamine. For example, bromination using potassium tribromide generates 4-bromophthalazinone, which undergoes substitution with amines under palladium catalysis . A key limitation is the requirement for brominated precursors, which may involve multi-step preparation. Alternative routes, such as multicomponent reactions, are restricted to specific isocyanides, limiting functional group diversity .

Q. How can structural characterization of 4-[(3-hydroxypropyl)amino]-1(2H)-phthalazinone derivatives be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For example, IR can detect shifts in C=O and N-H stretching frequencies (e.g., C=O at ~1650 cm1^{-1}, N-H at ~3300 cm1^{-1}) to confirm lactam formation and amine substitution. NMR can resolve regiochemistry by analyzing coupling patterns in aromatic protons and hydroxypropyl chain protons . Elemental analysis and mass spectrometry further validate molecular composition .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the palladium-catalyzed amination of bromophthalazinones with 3-hydroxypropylamine?

  • Methodological Answer : Key factors include:

  • Catalyst selection : Pd2_2(dba)3_3 with Xantphos ligand improves coupling efficiency for bulky amines .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates but may require inert atmospheres to prevent oxidation.
  • Purification : Recrystallization from ethanol or column chromatography is often needed to isolate products with >95% purity . Challenges include competing side reactions (e.g., dehalogenation) and ligand degradation at high temperatures .

Q. How do coordination properties of 4-[(3-hydroxypropyl)amino]-1(2H)-phthalazinone derivatives with metal ions (e.g., CuII^{II}) influence their biological activity?

  • Methodological Answer : The amino and hydroxyl groups act as chelating sites, forming stable octahedral or square-planar complexes. For CuII^{II}, coordination enhances redox activity, which may contribute to DNA cleavage or ROS generation in cancer cells. Stability constants (log K ~8–10) and spectroscopic shifts (e.g., d-d transitions at 600–700 nm) should be quantified to correlate structure-activity relationships .

Q. What strategies resolve contradictions in cytotoxicity data for phthalazinone derivatives across different cell lines?

  • Methodological Answer :

  • Dose-response profiling : Test compounds at concentrations ranging from 1 nM to 100 µM to identify IC50_{50} variability.
  • Mechanistic studies : Use flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (propidium iodide).
  • Metabolic interference : Account for cell-specific PARP inhibition (e.g., Olaparib analogs) by measuring NAD+^+ depletion . Contradictions often arise from differences in cell membrane permeability or efflux pump expression .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported yields for the alkylation of 4-bromophthalazinone with 3-hydroxypropylamine?

  • Methodological Answer : Variations in yield (e.g., 40–75%) may stem from:

  • Amine nucleophilicity : Protonation of 3-hydroxypropylamine in non-polar solvents reduces reactivity; use bases like K2 _2CO3 _3 to deprotonate .
  • Catalyst loading : Excess Pd (≥5 mol%) can suppress byproducts but increases costs.
  • Workup protocols : Inadequate removal of Pd residues (e.g., via activated charcoal) may inflate yields .

Q. How should conflicting IR spectral data for metal-phthalazinone complexes be interpreted?

  • Methodological Answer : Shifts in C=O stretches (e.g., from 1650 cm1^{-1} to 1620 cm1^{-1}) indicate coordination to metal ions. However, overlapping bands from solvent or counterions (e.g., NO3 _3^- at 1380 cm1^{-1}) require baseline subtraction or deuterated solvents for clarity .

Biological Evaluation

Q. What in vitro assays are recommended for evaluating the anticancer potential of 4-[(3-hydroxypropyl)amino]-1(2H)-phthalazinone derivatives?

  • Methodological Answer :

  • Cytotoxicity : MTT assay across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., cisplatin).
  • PARP inhibition : Measure NAD+^+ levels via HPLC or fluorometric kits to assess enzyme activity .
  • Cell cycle analysis : Use propidium iodide staining to identify G1/S or G2/M arrest .

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